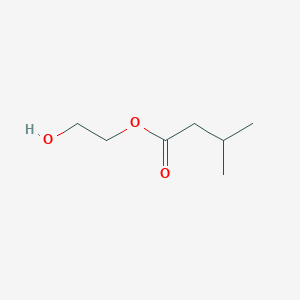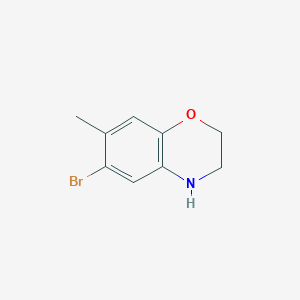
6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse biological activities and synthetic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of brominated precursors and methylated intermediates. The reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, altering the compound’s properties.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazines.
Aplicaciones Científicas De Investigación
6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential antibacterial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are studied for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation pathways, while its antibacterial activity could result from disrupting bacterial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar core structure but differs in its functional groups.
6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine: Another related compound with a sulfur atom in place of the oxygen in the benzoxazine ring.
Uniqueness
6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
105679-24-1 |
|---|---|
Fórmula molecular |
C9H10BrNO |
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
6-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-9-8(5-7(6)10)11-2-3-12-9/h4-5,11H,2-3H2,1H3 |
Clave InChI |
UGOYGTQAWHVGKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


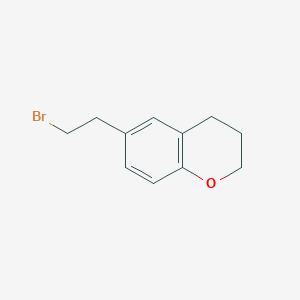
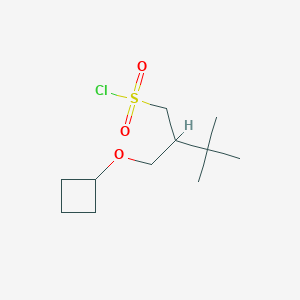
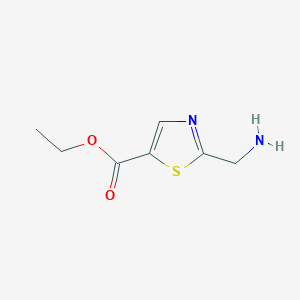
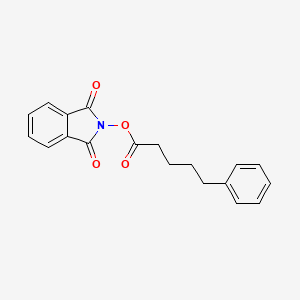
methanone](/img/structure/B13474593.png)
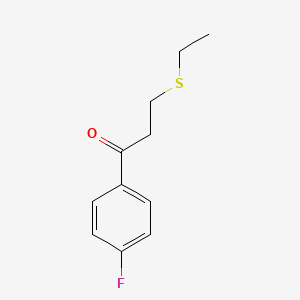

![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)
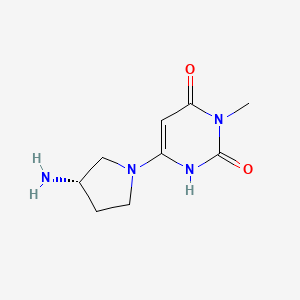
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
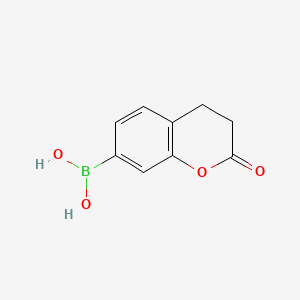
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
